2-Iodo-4-(trifluoromethyl)pyridine
Overview
Description
2-Iodo-4-(trifluoromethyl)pyridine is an organofluorine compound that features both iodine and trifluoromethyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4-(trifluoromethyl)pyridine typically involves the iodination of 4-(trifluoromethyl)pyridine. One common method is the direct iodination using iodine and a suitable oxidizing agent. The reaction is usually carried out in an inert solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures high purity and consistent quality of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It is a suitable substrate for Suzuki-Miyaura and Sonogashira coupling reactions, forming carbon-carbon bonds with boronic acids or alkynes, respectively.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products: The major products formed depend on the specific reaction and reagents used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound, whereas in a nucleophilic substitution, the product could be an azide or thiol derivative.
Scientific Research Applications
2-Iodo-4-(trifluoromethyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, especially in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive molecule, particularly in the design of enzyme inhibitors and receptor modulators.
Medicine: Explored for its role in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-Iodo-4-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
- 2-Iodo-5-(trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 2-Bromo-4-(trifluoromethyl)pyridine
Comparison: 2-Iodo-4-(trifluoromethyl)pyridine is unique due to the presence of both iodine and trifluoromethyl groups, which impart distinct electronic and steric properties. Compared to its fluorinated or brominated analogs, the iodine atom provides greater polarizability and potential for halogen bonding, making it a valuable intermediate in organic synthesis and drug design.
Properties
IUPAC Name |
2-iodo-4-(trifluoromethyl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3IN/c7-6(8,9)4-1-2-11-5(10)3-4/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUPRDLSSLJRPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3IN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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